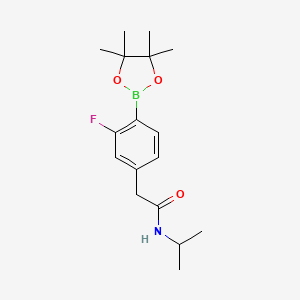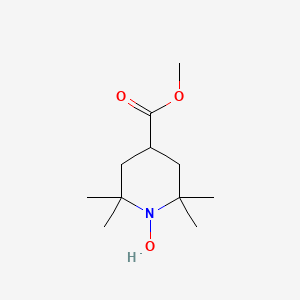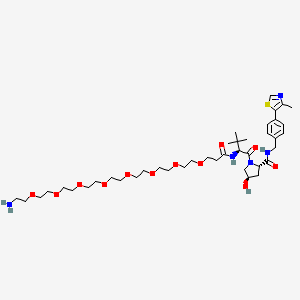
(S,R,S)-AHPC-PEG8-Amine, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-AHPC-PEG8-Amine, HCl is a compound used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a von Hippel-Lindau (VHL)-recruiting ligand, a polyethylene glycol (PEG) linker, and a pendant amine for reactivity with a carboxyl group on the target ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-PEG8-Amine, HCl involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The general synthetic route includes:
Protection of the amine group: The amine group is protected using a suitable protecting group to prevent unwanted reactions.
Coupling of the PEG linker: The protected amine is then coupled with a PEG linker using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amine group: The protecting group is removed to expose the amine group.
Coupling with the VHL ligand: The exposed amine group is then coupled with the VHL ligand using a suitable coupling reagent.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-PEG8-Amine, HCl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while reduction of carbonyl groups can yield alcohols .
Scientific Research Applications
(S,R,S)-AHPC-PEG8-Amine, HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation strategies.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-PEG8-Amine, HCl involves the recruitment of the VHL protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PEG linker provides flexibility and enhances the solubility of the compound, while the amine group allows for conjugation with various target ligands .
Comparison with Similar Compounds
Similar Compounds
- (S,R,S)-AHPC-PEG6-Amine, HCl
- (S,R,S)-AHPC-PEG3-Amine, HCl
- (S,R,S)-AHPC-PEG2-Amine, HCl
Uniqueness
(S,R,S)-AHPC-PEG8-Amine, HCl is unique due to its longer PEG linker, which provides greater flexibility and solubility compared to shorter PEG linkers. This can enhance the efficacy of PROTACs by improving their ability to recruit the VHL protein and degrade target proteins .
Properties
Molecular Formula |
C41H67N5O12S |
|---|---|
Molecular Weight |
854.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H67N5O12S/c1-31-37(59-30-44-31)33-7-5-32(6-8-33)28-43-39(49)35-27-34(47)29-46(35)40(50)38(41(2,3)4)45-36(48)9-11-51-13-15-53-17-19-55-21-23-57-25-26-58-24-22-56-20-18-54-16-14-52-12-10-42/h5-8,30,34-35,38,47H,9-29,42H2,1-4H3,(H,43,49)(H,45,48)/t34-,35+,38-/m1/s1 |
InChI Key |
QBMXZBMYNFVZQF-HVZZUKLHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



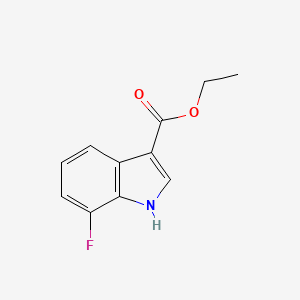

![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
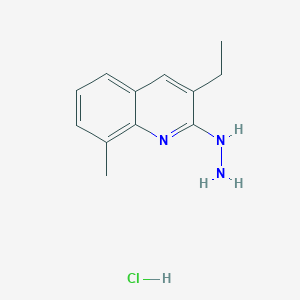
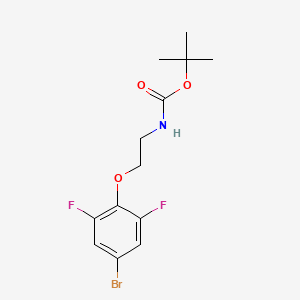
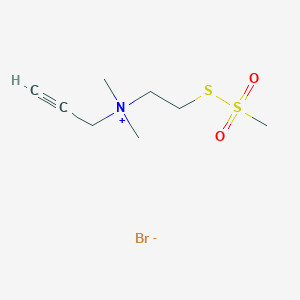
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
